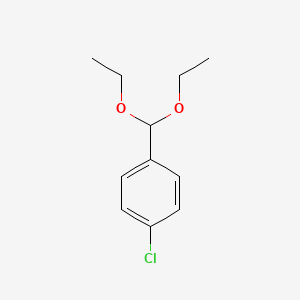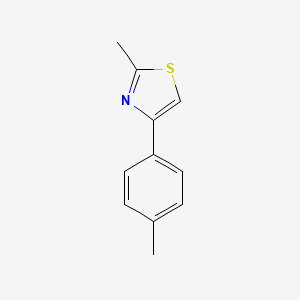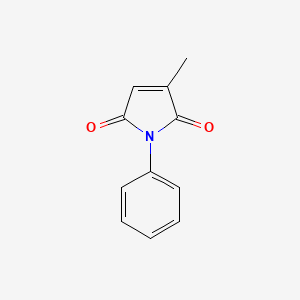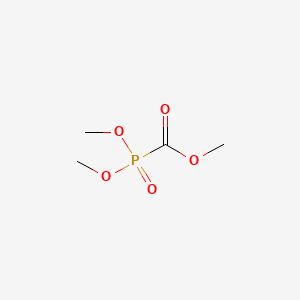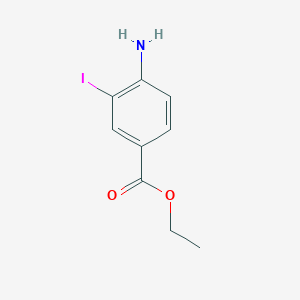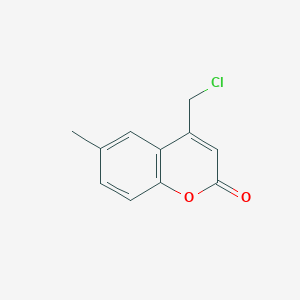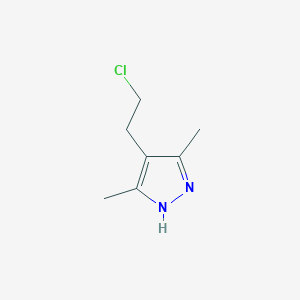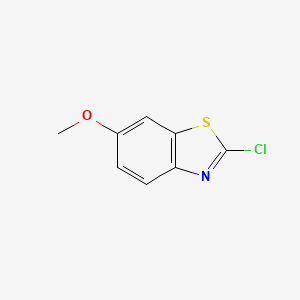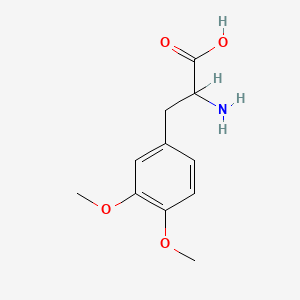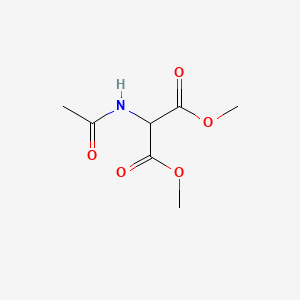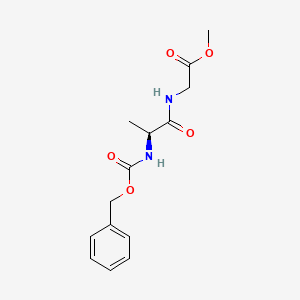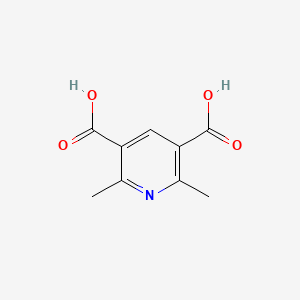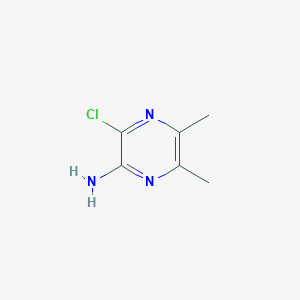
N-Trifluoroacetyl-L-phenylalanine
Overview
Description
N-Trifluoroacetyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a trifluoroacetyl group. This compound is of significant interest in organic chemistry due to its unique properties and applications in various fields, including medicinal chemistry and peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Trifluoroacetyl-L-phenylalanine typically involves the trifluoroacetylation of L-phenylalanine. One common method includes reacting L-phenylalanine with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Trifluoroacetyl-L-phenylalanine undergoes various chemical reactions, including:
Hydrolysis: The trifluoroacetyl group can be removed under acidic or basic conditions to regenerate L-phenylalanine.
Substitution Reactions: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products:
Hydrolysis: L-phenylalanine.
Substitution: Various N-acyl-L-phenylalanine derivatives.
Oxidation: Oxidized phenylalanine derivatives.
Scientific Research Applications
N-Trifluoroacetyl-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: Used as a protected amino acid in the synthesis of peptides to prevent unwanted side reactions.
Medicinal Chemistry: Investigated for its potential use in drug design and development due to its stability and reactivity.
Biological Studies: Used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-Trifluoroacetyl-L-phenylalanine primarily involves its role as a protected amino acid. The trifluoroacetyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This protection is crucial in peptide synthesis, where selective reactions are necessary. The trifluoroacetyl group can be removed under specific conditions to reveal the free amino group, allowing further reactions to occur .
Comparison with Similar Compounds
N-Trifluoroacetyl-L-tyrosine: Similar in structure but contains a hydroxyl group on the phenyl ring.
N-Trifluoroacetyl-L-alanine: Similar in structure but lacks the phenyl ring.
N-Trifluoroacetyl-L-tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness: N-Trifluoroacetyl-L-phenylalanine is unique due to its combination of the trifluoroacetyl protecting group and the phenylalanine backbone. This combination provides stability and reactivity, making it valuable in peptide synthesis and medicinal chemistry .
Properties
IUPAC Name |
(2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMOENDFIKQBZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-09-4 | |
| Record name | N-Trifluoroacetyl-l-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Trifluoroacetyl-L-phenylalanine in the synthesis of bortezomib?
A: this compound serves as a crucial starting material in a novel synthetic process for bortezomib []. This process involves a series of optimized steps: condensation, deprotection, and coupling. The use of this compound, alongside other optimized conditions, contributes to improved yield and purity of the final bortezomib product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


